molecular formula C6H9Br2N3 B6185007 5-(bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide CAS No. 2624138-34-5

5-(bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide

Cat. No. B6185007
CAS RN: 2624138-34-5
M. Wt: 282.96 g/mol
InChI Key: HJPRVDZHMPCPQN-UHFFFAOYSA-N
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Description

The compound “5-(bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide” is likely to be a brominated derivative of a 1H-1,2,4-triazole. The 1H-1,2,4-triazole is a type of heterocyclic compound that contains a five-membered ring made up of three nitrogen atoms and two carbon atoms . The bromomethyl and cyclopropyl groups are attached to the triazole ring. The presence of the bromine atom suggests that this compound could be used in various organic synthesis reactions as a brominating agent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1H-1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. Attached to this ring would be a bromomethyl group and a cyclopropyl group .


Chemical Reactions Analysis

As a brominated compound, “this compound” could potentially participate in various substitution reactions. The bromine atom could be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would likely make the compound relatively heavy and potentially more reactive. The triazole ring could contribute to the compound’s stability and might influence its solubility in different solvents .

Future Directions

The study of brominated triazole derivatives is a promising area of research, given the diverse biological activities of many triazole compounds. Future research could explore the synthesis of this compound and its derivatives, as well as their potential biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide involves the reaction of 3-cyclopropyl-1H-1,2,4-triazole with bromomethyl bromide in the presence of a base to form the desired product. The hydrobromide salt is then formed by reacting the product with hydrobromic acid.", "Starting Materials": [ "3-cyclopropyl-1H-1,2,4-triazole", "bromomethyl bromide", "base", "hydrobromic acid" ], "Reaction": [ "Step 1: 3-cyclopropyl-1H-1,2,4-triazole is dissolved in a suitable solvent and a base is added to the solution.", "Step 2: Bromomethyl bromide is added dropwise to the solution while stirring at a low temperature.", "Step 3: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 4: The product is isolated by filtration and washed with a suitable solvent.", "Step 5: The product is dissolved in a suitable solvent and hydrobromic acid is added dropwise to the solution.", "Step 6: The hydrobromide salt of the product is isolated by filtration and washed with a suitable solvent." ] }

CAS RN

2624138-34-5

Molecular Formula

C6H9Br2N3

Molecular Weight

282.96 g/mol

IUPAC Name

5-(bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole;hydrobromide

InChI

InChI=1S/C6H8BrN3.BrH/c7-3-5-8-6(10-9-5)4-1-2-4;/h4H,1-3H2,(H,8,9,10);1H

InChI Key

HJPRVDZHMPCPQN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC(=N2)CBr.Br

Purity

95

Origin of Product

United States

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